An In-Depth Technical Guide to Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
An In-Depth Technical Guide to Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, a thiophene derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its synthesis, structural characterization, physicochemical properties, and potential applications, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Significance of Thiophene Scaffolds
Thiophene and its derivatives are privileged structures in medicinal chemistry, recognized for their diverse biological activities. These five-membered heterocyclic compounds, containing a sulfur atom, are key components in a variety of approved drugs and clinical candidates. The thiophene ring serves as a versatile pharmacophore that can engage in various interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Its structural similarity to a phenyl ring, yet with distinct electronic and steric properties, allows for fine-tuning of a compound's biological profile.
Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate belongs to the class of β-keto esters, which are valuable synthetic intermediates. The presence of the 3-methylthiophen-2-yl moiety introduces a specific substitution pattern on the thiophene ring that can significantly impact its reactivity and biological activity compared to its unsubstituted or alternatively substituted counterparts. This guide will explore the unique characteristics of this particular derivative.
Synthesis and Mechanism
The synthesis of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is most effectively achieved through the acylation of a malonic acid half-ester, a variation of the Claisen condensation. This method offers a high-yielding and regioselective route to the desired β-keto ester.
Synthetic Pathway
The overall synthetic transformation involves the reaction of 3-methylthiophene-2-carbonyl chloride with the potassium salt of ethyl malonate (ethyl potassium malonate).
Figure 1: General synthetic scheme for ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.
Detailed Experimental Protocol
This protocol is based on established methods for the acylation of malonic acid half-esters.[1][2][3]
Step 1: Preparation of Ethyl Potassium Malonate [1][4]
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In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.
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Slowly add a solution of potassium hydroxide (1.0 eq) in anhydrous ethanol at room temperature with vigorous stirring.
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Continue stirring overnight to allow for the complete formation of the potassium salt.
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The precipitated ethyl potassium malonate can be isolated by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 3-Methylthiophene-2-carbonyl Chloride [5]
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In a fume hood, carefully add thionyl chloride (SOCl₂) to 3-methylthiophene-2-carboxylic acid.
-
Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 3: Acylation to form Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
-
Suspend ethyl potassium malonate (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-methylthiophene-2-carbonyl chloride (1.0 eq) in the same solvent to the cooled suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution. The enolate of ethyl potassium malonate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-methylthiophene-2-carbonyl chloride. The subsequent loss of the chloride leaving group yields the desired β-keto ester. The use of the potassium salt of the malonic acid half-ester prevents self-condensation of the starting ester and favors the cross-acylation reaction.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the analysis of closely related analogs, such as ethyl 3-oxo-3-(thiophen-2-yl)propanoate and ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate.[6][7]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Insoluble in water. |
Spectroscopic Characterization
The structural elucidation of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate relies on a combination of spectroscopic techniques.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene protons of the propanoate chain, the methyl group on the thiophene ring, and the two aromatic protons of the thiophene ring.
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Ethyl group: A triplet around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -OCH₂-).
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Methylene group: A singlet around δ 3.9 ppm (2H, -COCH₂CO-). The chemical shift of these protons can be influenced by the degree of enolization.
-
Thiophene methyl group: A singlet around δ 2.5 ppm (3H, Ar-CH₃).
-
Thiophene protons: Two doublets in the aromatic region (δ 6.9-7.8 ppm), corresponding to the two coupled protons on the thiophene ring.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
-
Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).
-
Methylene carbon: A signal around δ 46 ppm (-COCH₂CO-).
-
Keto and Ester Carbonyls: Two signals in the downfield region, typically between δ 165-195 ppm.
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Thiophene carbons: Four signals in the aromatic region (δ 125-145 ppm), including the carbon bearing the methyl group.
-
Thiophene methyl carbon: A signal in the aliphatic region, likely around δ 15 ppm.
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and other functional groups.
-
C=O stretching (ester): A strong band around 1740-1750 cm⁻¹.
-
C=O stretching (ketone): A strong band around 1680-1700 cm⁻¹. The conjugation with the thiophene ring may shift this band to a lower wavenumber.
-
C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹).
3.1.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 212.
-
Fragmentation: Common fragmentation pathways for β-keto esters include cleavage of the C-C bond between the carbonyl groups and McLafferty rearrangement. The fragmentation of the thiophene ring will also contribute to the overall pattern.
Reactivity and Synthetic Applications
Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a versatile building block in organic synthesis due to its multiple reactive sites.
Figure 2: Key reactive sites of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate.
-
Reactions at the α-Carbon: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a stable enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylation and acylation.
-
Reactions at the Carbonyl Groups: The keto and ester carbonyl groups are susceptible to nucleophilic attack. This allows for a wide range of transformations, including reduction to alcohols, conversion to imines, and heterocycle formation.
-
Decarboxylation: As a β-keto ester, this compound can undergo hydrolysis and subsequent decarboxylation to yield a methyl ketone, 2-acetyl-3-methylthiophene.
-
Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in drug discovery.
Applications in Drug Discovery and Development
While specific applications of ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in the synthesis of biologically active molecules. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The β-keto ester functionality allows for the facile introduction of diverse substituents and the construction of complex molecular architectures. This makes ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
It is highly recommended to consult a specific Material Safety Data Sheet (MSDS) for this compound if available from a commercial supplier.
Conclusion
Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a thiophene derivative with significant potential as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis via the acylation of ethyl potassium malonate provides a reliable route to this compound. The presence of multiple reactive sites allows for a wide array of chemical transformations, enabling the construction of diverse and complex molecular structures. While specific biological data for this compound is limited, the well-established importance of the thiophene scaffold in medicinal chemistry underscores its potential as a valuable intermediate for future drug discovery efforts. Further research into the properties and applications of this compound is warranted.
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